![molecular formula C10H10ClN3 B2525127 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole CAS No. 173458-87-2](/img/structure/B2525127.png)
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole
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Overview
Description
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole (4CTP) is a heterocyclic compound that has been studied extensively in the scientific community for its potential applications in drug development, medicinal chemistry, and biochemistry. 4CTP has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Anticancer Properties
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and safety for potential clinical use .
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties. Researchers have investigated its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and modulation of NF-κB signaling. These findings highlight its potential as a lead compound for developing novel anti-inflammatory drugs .
Antifungal Activity
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole derivatives have demonstrated antifungal activity against various fungal strains. They inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic pathways. These compounds could serve as valuable tools in combating fungal infections .
Hypoglycemic Effects
Studies have shown that this compound may have hypoglycemic effects. It interacts with glucose-regulating enzymes and receptors, potentially improving insulin sensitivity. Researchers are exploring its role in managing diabetes and related metabolic disorders .
Cardiovascular Applications
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole derivatives exhibit vasorelaxant properties, suggesting potential cardiovascular applications. They may help regulate blood pressure and improve blood flow. Further investigations are needed to validate their efficacy and safety in cardiovascular diseases .
Building Blocks for Drug Design
Due to its unique structure, this compound serves as a valuable building block for designing novel pharmaceuticals. Medicinal chemists can modify its substituents to create libraries of diverse analogs. These analogs can be screened for various biological activities, including antimicrobial, antiviral, and neuroprotective effects .
Mechanism of Action
Mode of Action
Like many other indole derivatives, it may interact with its targets to induce changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole are currently unknown
Pharmacokinetics
The pharmacokinetic properties of 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . This compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties may impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKNMBDVWLKVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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